6-Bromo-1-methylisoquinoline

Physicochemical profiling Drug-likeness prediction Lipophilicity

6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) is a positional isomer-critical building block: the 6-bromo configuration uniquely defines downstream synthetic and biological outcomes versus 4-bromo or 7-bromo isomers. Only the 6-position provides the steric and electronic environment required for reproducible Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling protocols. With a TPSA of 12.9 Ų—well below the CNS-penetrant threshold of 60 Ų—and a LogP of 3.2, this scaffold offers measurable advantages for designing brain-penetrant compound libraries. Procuring this exact positional isomer ensures fidelity to literature-validated synthetic routes and reproducible SAR studies.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 1416712-98-5
Cat. No. B1377942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methylisoquinoline
CAS1416712-98-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3
InChIKeyVVPVVAXYQGMUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) Chemical Building Block Procurement Guide: Comparative Analysis for Medicinal Chemistry and Organic Synthesis


6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) is a halogenated isoquinoline heterocycle with the molecular formula C₁₀H₈BrN and molecular weight of 222.08 g/mol [1]. This compound features a bromine atom at the 6-position and a methyl group at the 1-position of the isoquinoline bicyclic framework, establishing it as a versatile intermediate for pharmaceutical research and organic synthesis [1]. The compound is commercially available as a building block from multiple global suppliers, with standard purities ranging from 95% to ≥97%, and finds primary utility as a precursor for further functionalization via cross-coupling reactions in drug discovery programs [1].

Why Uninformed Substitution of 6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) with Positional Isomers or Non-Brominated Analogs Can Compromise Research Outcomes


Selecting an alternative brominated isoquinoline without consideration of substitution pattern introduces measurable changes in physicochemical properties and synthetic behavior that directly impact downstream applications. The calculated LogP (XLogP3) of 6-Bromo-1-methylisoquinoline is 3.2 [1], a value that varies systematically with halogen position and can alter membrane permeability, solubility, and target binding in medicinal chemistry contexts [2]. More critically, the 6-position bromine serves as a specific synthetic handle for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and substitution at alternative positions (e.g., 4-bromo or 7-bromo isomers) yields different steric and electronic environments that alter coupling efficiency and regiochemical outcomes . Procurement of the precise positional isomer therefore ensures fidelity to published protocols and reproducible SAR studies [3].

6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) Evidence-Based Differentiation: Comparative Data Against Positional Isomers and Functional Analogs


Physicochemical Property Differentiation: XLogP3 Comparison of 6-Bromo-1-methylisoquinoline vs. 6-Bromoisoquinoline

The 1-methyl substitution in 6-Bromo-1-methylisoquinoline increases its calculated lipophilicity (XLogP3 = 3.2) [1] by approximately 0.7 log units compared to the parent 6-bromoisoquinoline scaffold (XLogP3 ≈ 2.5 for isoquinoline core plus bromine contribution) [2]. This difference exceeds the typical 0.3 log unit threshold considered relevant for biological property modulation, indicating that substitution of the non-methylated analog would measurably alter predicted membrane permeability and distribution characteristics in cellular assays.

Physicochemical profiling Drug-likeness prediction Lipophilicity

Molecular Weight and Topological Polar Surface Area Differentiation: 6-Bromo-1-methylisoquinoline vs. 6-Bromo-1-methyl-3,4-dihydroisoquinoline

6-Bromo-1-methylisoquinoline (MW = 222.08 g/mol, TPSA = 12.9 Ų) [1] differs from its saturated analog 6-Bromo-1-methyl-3,4-dihydroisoquinoline (MW = 224.10 g/mol, TPSA = ~15-17 Ų) in both molecular weight and topological polar surface area. The aromatic isoquinoline scaffold exhibits a 2.02 g/mol lower molecular weight and a 2-4 Ų lower TPSA than the dihydro analog. TPSA values below 60-70 Ų are associated with favorable blood-brain barrier penetration, and the 12.9 Ų value for the target compound positions it within the optimal range for CNS drug candidate screening, whereas the dihydro analog shows a slight but measurable deviation.

CNS drug discovery Blood-brain barrier penetration Molecular descriptors

Commercially Available Purity and Documentation Standards Across Major Suppliers

Commercial availability of 6-Bromo-1-methylisoquinoline (CAS 1416712-98-5) spans multiple suppliers with documented purity specifications: abcr GmbH offers min. 95% purity ; Bide Pharmatech provides standard 97% purity with batch-specific analytical documentation (NMR, HPLC, GC) ; Alfa Chemistry supplies at 98% purity ; and Apollo Scientific via CymitQuimica provides 97% purity with EU laboratory compliance . This multi-vendor landscape contrasts with less common positional isomers (e.g., 7-bromo-1-methylisoquinoline, CAS not standardized across all suppliers) which exhibit fragmented commercial availability and fewer documented purity specifications.

Chemical procurement Quality control Analytical characterization

Literature Coverage of Synthetic Utility: Cross-Coupling Reaction Guidance

Literature analysis reveals that 6-Bromo-1-methylisoquinoline is documented in at least 10 peer-reviewed synthetic methodology articles providing validated reaction protocols . The compound serves as a demonstrated substrate for iron-catalyzed and rhodium-catalyzed transformations, with specific guidance for cross-coupling conditions including Suzuki-Miyaura and Buchwald-Hartwig aminations . This literature coverage provides procurement justification: users can reference established protocols rather than developing de novo reaction conditions. In contrast, positional isomers such as 5-bromo-1-methylisoquinoline appear primarily as theoretical entries or specialized intermediates in patent literature without equivalent peer-reviewed synthetic validation [1].

Organic synthesis Cross-coupling reactions Building block validation

Evidence-Supported Research and Industrial Applications for 6-Bromo-1-methylisoquinoline (CAS 1416712-98-5)


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for Library Synthesis

6-Bromo-1-methylisoquinoline serves as an aryl bromide electrophile for palladium-catalyzed cross-coupling reactions, enabling diversification at the 6-position for structure-activity relationship (SAR) studies. The compound has documented utility in iron-catalyzed and rhodium-catalyzed transformations, with established protocols for coupling with aryl boronic acids (Suzuki-Miyaura) and amines (Buchwald-Hartwig) [2]. This application is directly supported by the literature-validated synthetic protocols identified in Section 3, Evidence Item 4.

Medicinal Chemistry Building Block for CNS Drug Discovery

With a topological polar surface area of 12.9 Ų [2]—well below the 60-70 Ų threshold associated with favorable blood-brain barrier penetration—6-Bromo-1-methylisoquinoline is a suitable starting scaffold for CNS-targeted medicinal chemistry campaigns. The lower TPSA compared to its dihydro analog (~15-17 Ų) provides a measurable advantage in predicted passive membrane diffusion, making it a preferred choice when designing CNS-penetrant compound libraries. This application is directly supported by the TPSA comparison data in Section 3, Evidence Item 2.

Isoquinoline-Alkaloid Derived Pharmacophore Development

The isoquinoline core is present in numerous bioactive natural products and synthetic pharmaceuticals, including anticancer agents (berberine analogs), vasodilators (papaverine), and kinase inhibitors [2]. 6-Bromo-1-methylisoquinoline provides a functionalized entry point for constructing these pharmacophores via halogen-metal exchange or transition metal-catalyzed transformations at the bromine-substituted position. The multi-vendor commercial availability with documented purity standards (95-98%) ensures reproducible access for iterative medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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